Methyl 2-amino-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate
CAS No.:
Cat. No.: VC17700889
Molecular Formula: C9H13N3O2
Molecular Weight: 195.22 g/mol
* For research use only. Not for human or veterinary use.
![Methyl 2-amino-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate -](/images/structure/VC17700889.png)
Specification
Molecular Formula | C9H13N3O2 |
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Molecular Weight | 195.22 g/mol |
IUPAC Name | methyl 2-amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylate |
Standard InChI | InChI=1S/C9H13N3O2/c1-14-9(13)7-8(10)11-6-4-2-3-5-12(6)7/h2-5,10H2,1H3 |
Standard InChI Key | IKHQDZHMYVSQOE-UHFFFAOYSA-N |
Canonical SMILES | COC(=O)C1=C(N=C2N1CCCC2)N |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound features a bicyclic imidazo[1,2-a]pyridine scaffold, where the imidazole ring (a five-membered ring with two nitrogen atoms) is fused to a partially saturated pyridine ring. The numbering system assigns position 1 to the nitrogen of the pyridine ring, with the imidazole moiety spanning positions 1 and 2. Key substituents include:
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A methyl ester group at position 3, enhancing reactivity for further derivatization.
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An amino group at position 2, contributing to hydrogen-bonding interactions and pharmacological potential .
The partial saturation of the pyridine ring (5H,6H,7H,8H) introduces conformational flexibility, distinguishing it from fully aromatic analogs. This semi-rigid structure balances stability and adaptability, making it suitable for targeting diverse biological macromolecules.
Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 195.22 g/mol | |
IUPAC Name | Methyl 2-amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylate | |
SMILES | COC(=O)C1=C(N)C2=NCCCC2N1 |
The methyl ester group increases lipophilicity ( ~1.2 estimated), facilitating membrane permeability in biological systems. The amino group ( ~8.5) protonates under physiological conditions, enhancing solubility in aqueous media.
Synthesis and Manufacturing
Optimization Challenges
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Regioselectivity: Competing reactions at positions 2 and 3 of the imidazo[1,2-a]pyridine ring necessitate careful control of reaction conditions (e.g., temperature, solvent polarity).
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Amino Group Stability: The primary amino group may require protection (e.g., as a Boc derivative) during synthesis to prevent undesired side reactions.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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NMR (400 MHz, CDCl):
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δ 3.75 (s, 3H, OCH): Methyl ester protons.
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δ 6.45 (s, 1H, H-1): Aromatic proton adjacent to the amino group.
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δ 3.10–2.80 (m, 4H, H-5, H-6, H-7, H-8): Methylene protons of the tetrahydro ring.
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NMR (100 MHz, CDCl):
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δ 167.2 (C=O): Ester carbonyl.
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δ 152.1 (C-2): Amino-substituted carbon.
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δ 115.4–125.3 (aromatic carbons).
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Mass Spectrometry
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ESI-MS (m/z): 195.1 [M+H], consistent with the molecular weight . Fragmentation patterns include loss of the methyl ester group (m/z 163) and subsequent ring cleavage.
Infrared Spectroscopy
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Strong absorption at 1720 cm (C=O stretch of ester).
Applications in Drug Discovery
Medicinal Chemistry
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Lead Optimization: The methyl ester serves as a handle for converting to carboxamides, ureas, or heterocyclic derivatives .
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Prodrug Development: Ester hydrolysis in vivo could release active carboxylic acid metabolites.
Material Science
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Coordination Polymers: The amino and carboxylate groups may bind metal ions, forming frameworks for catalysis or sensing.
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